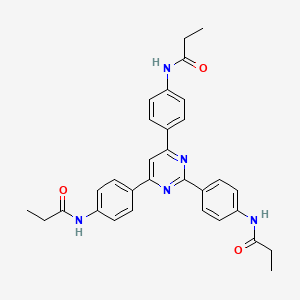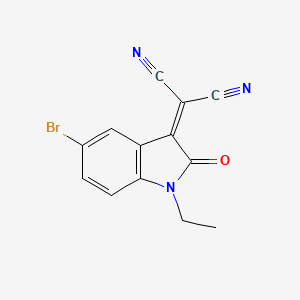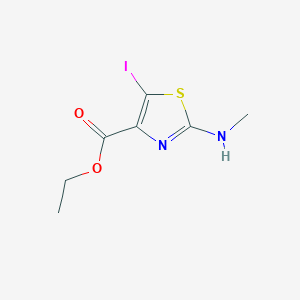
N,N',N''-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by its unique structure, which includes a pyrimidine core linked to three benzene rings and three propanamide groups. The compound’s structure imparts it with unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a chalcone intermediate, which is then reacted with ammonium acetate and an aldehyde to form the pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used but can include halogenated derivatives, reduced forms, and oxidized products .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has been studied for its potential pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties . In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes . Its unique structure and properties make it a valuable compound for various research and development projects.
作用机制
The mechanism of action of N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha . The compound’s ability to interact with these targets is attributed to its unique structure, which allows it to fit into specific binding sites and exert its effects.
相似化合物的比较
N,N’,N’‘-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide can be compared with other similar compounds, such as 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine and pyrimido[4,5-d]pyrimidine derivatives These compounds share a similar pyrimidine core but differ in their substituents and overall structure The unique combination of benzene rings and propanamide groups in N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide imparts it with distinct chemical and physical properties, making it a valuable compound for specific applications
属性
分子式 |
C31H31N5O3 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC 名称 |
N-[4-[2,6-bis[4-(propanoylamino)phenyl]pyrimidin-4-yl]phenyl]propanamide |
InChI |
InChI=1S/C31H31N5O3/c1-4-28(37)32-23-13-7-20(8-14-23)26-19-27(21-9-15-24(16-10-21)33-29(38)5-2)36-31(35-26)22-11-17-25(18-12-22)34-30(39)6-3/h7-19H,4-6H2,1-3H3,(H,32,37)(H,33,38)(H,34,39) |
InChI 键 |
ULHCYDAREKECOM-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)CC)C4=CC=C(C=C4)NC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12460933.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide](/img/structure/B12460941.png)
![N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460942.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460952.png)
![N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide](/img/structure/B12460958.png)


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B12460963.png)

![2-Amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-yl)phenyl]propanoic acid](/img/structure/B12460979.png)
![2-chloro-N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12460980.png)
![2-oxo-2-phenylethyl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12460988.png)
![5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12461001.png)

